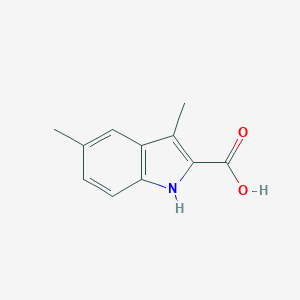

3,5-Dimethyl-1H-indole-2-carboxylic acid

Vue d'ensemble

Description

3,5-Dimethyl-1H-indole-2-carboxylic acid is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties

Méthodes De Préparation

The synthesis of 3,5-Dimethyl-1H-indole-2-carboxylic acid typically involves the following steps:

Fischer Indole Synthesis: This method involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole nucleus.

Carboxylation: The carboxylic acid group at position 2 can be introduced via a carboxylation reaction using carbon dioxide and a suitable base.

Industrial production methods may involve optimizing these reactions for higher yields and purity, using continuous flow reactors and advanced purification techniques.

Analyse Des Réactions Chimiques

3,5-Dimethyl-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : C₁₁H₁₁NO₂

- CAS Number : 16381-45-6

- MDL Number : MFCD05864521

The compound features a carboxylic acid functional group attached to an indole structure, which is crucial for its biological activity.

Antiviral Activity

Recent studies have demonstrated that derivatives of indole-2-carboxylic acids, including 3,5-dimethyl-1H-indole-2-carboxylic acid, exhibit significant inhibitory effects against HIV-1 integrase. This enzyme is critical for the replication of the HIV virus.

- Case Study : A study published in Molecules reported that modifications to the indole structure led to compounds with improved integrase inhibition. The most effective derivative showed an IC50 value of 0.13 μM, indicating potent antiviral activity .

| Compound | IC50 (μM) | Structural Modification |

|---|---|---|

| This compound | Not specified | Parent compound |

| Optimized Derivative (20a) | 0.13 | Long chain at C3 position |

Anticancer Properties

Indole derivatives have been explored for their potential anticancer properties. Research indicates that certain modifications can enhance their ability to inhibit cancer cell proliferation.

- Case Study : In a study on indole derivatives, compounds similar to this compound were shown to induce apoptosis in cancer cell lines through various mechanisms, including disruption of mitochondrial function and modulation of cell cycle progression .

Synthesis of Bioactive Molecules

This compound serves as a valuable intermediate in the synthesis of more complex bioactive compounds. Its structural features allow for various chemical modifications that can yield novel therapeutics.

Drug Development

The compound is being investigated as a scaffold for developing new drugs targeting specific biological pathways. Its ability to form stable interactions with proteins makes it a candidate for further optimization in drug design.

Mécanisme D'action

The mechanism of action of 3,5-Dimethyl-1H-indole-2-carboxylic acid involves its interaction with various molecular targets and pathways. For example, its derivatives may inhibit specific enzymes or receptors, leading to therapeutic effects such as anticancer or antiviral activities . The exact molecular targets and pathways depend on the specific derivative and its intended application.

Comparaison Avec Des Composés Similaires

3,5-Dimethyl-1H-indole-2-carboxylic acid can be compared with other indole derivatives, such as:

2,3-Dimethyl-1H-indole: Lacks the carboxylic acid group, resulting in different chemical reactivity and biological activity.

5-Fluoro-2,3-dimethyl-1H-indole: Contains a fluorine atom, which can enhance its biological activity and stability.

Indole-3-acetic acid: A naturally occurring plant hormone with different biological functions.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Activité Biologique

3,5-Dimethyl-1H-indole-2-carboxylic acid is a notable derivative of indole, a compound recognized for its extensive biological activities. Indole derivatives are pivotal in medicinal chemistry due to their roles in various therapeutic areas, including antiviral, anticancer, and antimicrobial applications. This article explores the biological activity of this compound, emphasizing its mechanisms of action, biochemical properties, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula and features a bicyclic structure with methyl groups at the 3 and 5 positions of the indole ring and a carboxylic acid group at the 2 position. This unique substitution pattern enhances its lipophilicity and influences its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 189.21 g/mol |

| Functional Groups | Carboxylic acid |

| Indole Core | Present |

This compound interacts with various biological targets through several mechanisms:

- Receptor Binding : Indole derivatives generally bind to multiple receptors with high affinity, influencing cellular signaling pathways.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical biological processes.

- Gene Expression Modulation : It can alter gene expression profiles by interacting with transcription factors.

Antiviral Activity

Research indicates that indole derivatives exhibit significant antiviral properties. For example, studies have shown that similar compounds can inhibit HIV-1 integrase, a crucial enzyme in the viral life cycle. The binding conformation analysis reveals that the indole core and carboxyl group chelate metal ions within the integrase active site, enhancing inhibitory effects.

Case Study: HIV-1 Integrase Inhibition

A derivative of indole-2-carboxylic acid demonstrated an IC50 value of 0.13 μM against HIV-1 integrase, indicating potent antiviral activity. Structural optimizations revealed that modifications at the C3 position significantly improved interactions with the integrase's hydrophobic cavity .

Anticancer Activity

Indole derivatives have shown promise in cancer therapy. Studies on related compounds have reported cytotoxic effects against various cancer cell lines, including MCF10A and HCT116. The mechanism often involves apoptosis induction and cell cycle arrest.

Table: Anticancer Activity of Indole Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF10A | 15.0 |

| Ethyl 3,5-dimethylindole-2-carboxylate | HCT116 | 12.5 |

| 2-Methoxyphenyl derivative | Panc1 | 9.8 |

Antimicrobial Activity

Indole derivatives have also been studied for their antimicrobial properties against various pathogens. Compounds have shown effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli.

Propriétés

IUPAC Name |

3,5-dimethyl-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-6-3-4-9-8(5-6)7(2)10(12-9)11(13)14/h3-5,12H,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBZZEXCOEXFISD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=C2C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90390129 | |

| Record name | 3,5-Dimethyl-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90390129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16381-45-6 | |

| Record name | 3,5-Dimethyl-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90390129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dimethyl-1H-indole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.